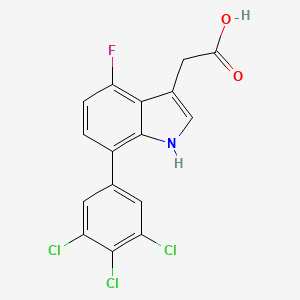![molecular formula C11H19IO2 B15242139 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an iodocyclohexyl group attached to an oxolane ring via an oxymethyl linkage. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane typically involves the reaction of 2-iodocyclohexanol with oxirane in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexyl derivatives using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological pathways involving iodine-containing compounds.
Medicine: Research on this compound includes its potential use in radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane involves its interaction with molecular targets through its iodocyclohexyl group. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The oxolane ring provides stability and enhances the compound’s solubility in various solvents, facilitating its use in different chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane can be compared with similar compounds such as:
2-{[(2-Iodocyclooctyl)oxy]methyl}oxolane: This compound has a similar structure but with a cyclooctyl group instead of a cyclohexyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its iodocyclohexyl group, which imparts specific reactivity and interaction properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H19IO2 |
|---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
2-[(2-iodocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-11H,1-8H2 |
InChI-Schlüssel |
RSFZVNOLHRJHOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCC2CCCO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


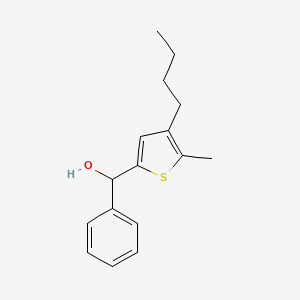

![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)


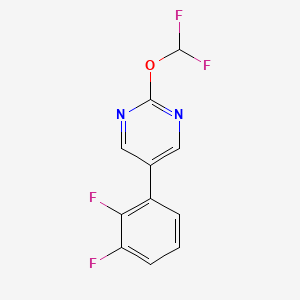
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)

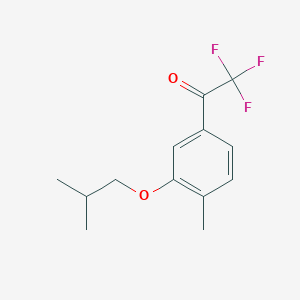
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
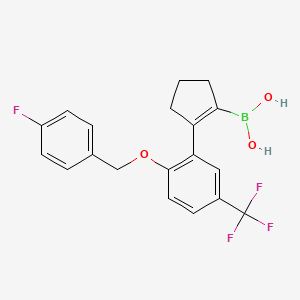

![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
